1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride
CAS No.:
Cat. No.: VC18246808
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13ClN2O |
|---|---|
| Molecular Weight | 164.63 g/mol |
| IUPAC Name | 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O.ClH/c1-8-5(9)6(4-7)2-3-6;/h2-4,7H2,1H3,(H,8,9);1H |
| Standard InChI Key | UFQUCYPKJYQJSB-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1(CC1)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopropane ring substituted at the 1-position with both an aminomethyl () group and a methylcarboxamide () group. The hydrochloride salt form introduces a chloride counterion, improving aqueous solubility and crystalline stability. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.63 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 1-(Aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride |
The cyclopropane ring’s strain and electronic characteristics influence the compound’s reactivity and interaction with biological targets .
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents such as water and methanol compared to its free base form. Stability studies indicate decomposition temperatures above 150°C, with hygroscopicity requiring storage under anhydrous conditions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride typically involves a multi-step sequence:
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Alkylation of Glycine Derivatives: Reacting a glycine equivalent with 1,2-electrophiles (e.g., 1,2-dibromoethane) forms a γ-substituted amino acid intermediate.
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Intramolecular Cyclization: Base-mediated cyclization generates the cyclopropane ring, leveraging the Thorpe-Ingold effect to favor ring closure.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid yields the final product, which is purified via recrystallization .
A one-pot variant of this process eliminates intermediate isolation, achieving yields >70% while reducing purification losses.
Comparative Synthetic Strategies
Alternative approaches include:
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Enamine Cyclization: Utilizing enamine intermediates to construct the cyclopropane ring, though this method suffers from lower regioselectivity .
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Metal-Catalyzed Reactions: Palladium-catalyzed couplings have been explored but remain less efficient for large-scale production .
Spectroscopic Characterization
Powder X-ray Diffraction (PXRD)
PXRD analysis confirms the crystalline nature of the compound, with distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° indicative of a monoclinic crystal system.
Infrared Spectroscopy (IR)
Key IR absorptions include:
Thermal Analysis
Differential Scanning Calorimetry (DSC) reveals a sharp endothermic peak at 158°C corresponding to the melting point, followed by decomposition above 200°C.
Applications in Medicinal Chemistry
Role as a Building Block
The compound’s rigid cyclopropane scaffold and bifunctional groups make it valuable for constructing:
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Peptidomimetics: Mimicking peptide backbones while resisting enzymatic degradation .
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Kinase Inhibitors: Serving as a core structure in ATP-competitive inhibitors due to its planar geometry .
Biological Activity Profiling
While direct pharmacological data for this compound remain limited, structural analogs exhibit:
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Dopamine Receptor Modulation: Cyclopropane-containing positive allosteric modulators (PAMs) of dopamine D1 receptors show promise in treating neurodegenerative disorders .
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Antimicrobial Properties: Similar carboxamide derivatives demonstrate activity against Gram-positive bacteria .
Pharmacological and Toxicological Profile
Mechanistic Insights
The compound’s primary mechanism is hypothesized to involve reversible interactions with enzyme active sites or allosteric receptor pockets. Computational docking studies suggest affinity for proteases and G protein-coupled receptors (GPCRs) .
Future Directions and Research Opportunities
Targeted Drug Discovery
Further exploration of the compound’s utility in developing:
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Neurotherapeutics: Leveraging cyclopropane’s conformational restraint to enhance blood-brain barrier penetration .
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Anticancer Agents: Exploiting carboxamide groups for HDAC or PARP inhibition .
Process Optimization
Advances in continuous-flow synthesis and enzymatic catalysis could improve yield and sustainability .
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